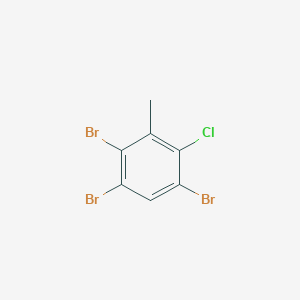

1,2,5-Tribromo-4-chloro-3-methylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,5-Tribromo-4-chloro-3-methylbenzene is a halogenated aromatic compound with the molecular formula C7H4Br3Cl It is characterized by the presence of three bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 1,2,5-Tribromo-4-chloro-3-methylbenzene can be synthesized through a series of halogenation reactions. The process typically involves the bromination and chlorination of 3-methylbenzene (toluene) under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully monitored to ensure high yield and purity of the final product.

化学反应分析

Key Considerations

-

Directing Effects :

-

Bromine and chlorine are meta-directing groups.

-

The methyl group is ortho/para-directing but is sterically hindered by adjacent substituents.

-

The only unsubstituted position (6) is meta to bromine (position 5) and para to chlorine (position 4), making it the most plausible site for electrophilic attack.

-

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing halogens enables NAS under specific conditions. Bromine atoms at positions 1, 2, and 5 are potential leaving groups.

Reaction Pathways

-

Methoxy Substitution :

-

Ammonolysis :

Side-Chain Reactivity

The methyl group at position 3 can undergo oxidation or halogenation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 1,2,5-Tribromo-4-chloro-3-carboxybenzene |

| Free Radical Halogenation | Cl₂, UV light | 1,2,5-Tribromo-4-chloro-3-(dichloromethyl)benzene |

Notes :

-

Oxidation converts the methyl group to a carboxylic acid, but competing ring halogenation may occur under radical conditions .

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, 25°C | 4-Chloro-3-methylbenzene (partial debromination at positions 1, 2, or 5) |

| Ni-Raney, H₂ (3 atm) | 80°C | 3-Methylbenzene (full dehalogenation) |

Comparative Reactivity

The compound’s reactivity differs significantly from simpler halogenated benzenes:

| Feature | 1,2,5-Tribromo-4-chloro-3-methylbenzene | Toluene |

|---|---|---|

| EAS Activity | Low (deactivated ring) | High |

| NAS Viability | Moderate (electron-deficient sites) | None |

| Oxidation of -CH₃ | Requires strong oxidizers | Easily oxidized |

Hazard and Stability Considerations

科学研究应用

Scientific Research Applications

-

Organic Synthesis

1,2,5-Tribromo-4-chloro-3-methylbenzene serves as a versatile building block in organic synthesis. Its bromine and chlorine substituents make it an excellent candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals . -

Biological Activity Studies

Recent studies have highlighted the potential cytotoxic effects of halogenated aromatic compounds on cancer cell lines. For instance, compounds structurally related to this compound have shown promising anticancer activity against various cell lines such as HCT-116 and HeLa . These findings suggest that derivatives of this compound could be explored further for their therapeutic potential. -

Material Science

The compound's unique properties make it suitable for use in developing advanced materials. It can be utilized in creating flame retardants due to the presence of multiple bromine atoms, which are known to enhance the fire resistance of polymers . Additionally, its application in coatings and adhesives is being researched due to its stability and reactivity.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents based on halogenated aromatic scaffolds. Researchers synthesized several derivatives of this compound and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Development of Flame Retardant Materials

In another study focusing on material science applications, researchers investigated the incorporation of this compound into polymer matrices to enhance flame retardancy. The modified materials demonstrated improved thermal stability and reduced flammability compared to unmodified polymers. This application is particularly relevant in industries where fire safety is critical .

作用机制

The mechanism of action of 1,2,5-tribromo-4-chloro-3-methylbenzene involves its interaction with molecular targets through halogen bonding, π-π interactions, and hydrophobic effects. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

相似化合物的比较

- 1,2,3-Tribromo-4-chloro-5-methylbenzene

- 1,2,4-Tribromo-5-chloro-3-methylbenzene

- 1,3,5-Tribromo-2-chloro-4-methylbenzene

Comparison: 1,2,5-Tribromo-4-chloro-3-methylbenzene is unique due to its specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers. For example, the position of the halogen atoms can influence the compound’s electron density distribution, steric hindrance, and overall reactivity in chemical reactions.

生物活性

1,2,5-Tribromo-4-chloro-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. Its unique structure, characterized by the presence of three bromine atoms and one chlorine atom on a methyl-substituted benzene ring, suggests potential biological activity that warrants investigation. This article explores the biological properties of this compound, including its mechanisms of action, toxicity, and potential applications in medicinal chemistry.

The molecular formula of this compound is C7H4Br3Cl, with a molecular weight of approximately 329.8 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br3Cl |

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | RPVQQLUIHKHTJM-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds exhibit antimicrobial activity. A study focusing on similar compounds found that brominated derivatives can inhibit the growth of various bacteria and fungi. The presence of bromine atoms is believed to enhance lipophilicity and facilitate membrane penetration, leading to cytotoxic effects on microbial cells .

Cytotoxicity and Anticancer Activity

This compound has shown potential cytotoxic effects in vitro against several cancer cell lines. For instance, studies have demonstrated that structural analogs possess significant antiproliferative properties against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .

Table: Summary of Cytotoxic Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | G2/M phase arrest |

| SW480 | 18 | Mitochondrial pathway activation |

Endocrine Disruption

Halogenated compounds are known for their potential endocrine-disrupting properties. Studies have suggested that exposure to brominated compounds may interfere with hormone signaling pathways. This disruption can lead to reproductive and developmental issues in various organisms .

Toxicological Studies

Toxicological assessments indicate that this compound exhibits moderate toxicity levels in aquatic organisms. Environmental monitoring has shown bioaccumulation potential in fish species exposed to contaminated waters. This raises concerns regarding its ecological impact and necessitates further research into its environmental fate and transport .

Case Studies

Several case studies have highlighted the biological implications of halogenated compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various brominated compounds against E. coli and S. aureus. The results indicated that higher bromination levels correlated with increased antimicrobial potency.

- Cancer Research : A series of experiments involving structural modifications to similar compounds revealed that specific substitutions could enhance anticancer activity while reducing toxicity profiles.

属性

IUPAC Name |

1,2,5-tribromo-4-chloro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3Cl/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUVNADCAIIFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。